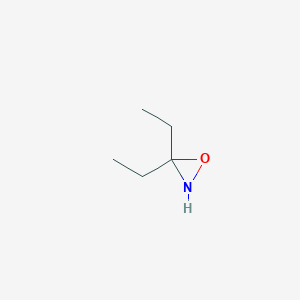

3,3-Diethyloxaziridine

Description

Structure

3D Structure

Properties

CAS No. |

50673-00-2 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

3,3-diethyloxaziridine |

InChI |

InChI=1S/C5H11NO/c1-3-5(4-2)6-7-5/h6H,3-4H2,1-2H3 |

InChI Key |

SFWLZJZMXZROEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(NO1)CC |

Origin of Product |

United States |

Reactivity Patterns and Mechanistic Investigations Involving 3,3 Diethyloxaziridine

Oxygen Atom Transfer (OAT) Reactions

Oxygen Atom Transfer (OAT) is a characteristic reaction of oxaziridines, where they function as electrophilic, aprotic sources of a neutral oxygen atom. nih.govacs.org The efficiency and scope of this transfer are heavily dependent on the electronic nature of the N-substituent. Electron-withdrawing groups on the nitrogen, such as sulfonyl (RSO₂) or perfluoroalkyl groups, significantly enhance the electrophilicity of the oxygen atom, making these derivatives powerful oxidizing agents. nih.gov N-alkyloxaziridines, such as 3,3-diethyloxaziridine, are generally less reactive but still participate in OAT reactions.

Electrophilic Oxygen Transfer as a Primary Reactivity Mode

The primary mode of reactivity for many oxaziridines, particularly N-sulfonyloxaziridines, is the electrophilic transfer of their oxygen atom to a wide range of nucleophiles, including sulfides, selenides, amines, and carbanions (enolates). acs.org The mechanism of this transfer is generally considered to be a bimolecular nucleophilic substitution (SN2) at the oxygen atom. The nucleophile attacks the electrophilic oxygen, leading to the cleavage of the weak N-O bond and the concurrent release of a stable imine as a byproduct. nih.gov

Computational and experimental studies, such as the endocyclic restriction test, have been employed to investigate the transition state of this process. These studies suggest an asynchronous transition state where the cleavage of the N-O bond is more advanced than the formation of the new bond between the oxygen and the nucleophile. acs.org This reactivity profile makes oxaziridines mild and selective oxidizing agents, often functioning without the strongly acidic or basic byproducts associated with other oxidants. nih.gov

Oxidation of Secondary Amines to Hydroxylamines

A well-established application of oxaziridine-mediated oxygen transfer is the oxidation of secondary amines to their corresponding hydroxylamines. This transformation is particularly efficient when using N-sulfonyloxaziridines, often referred to as Davis' reagents. acs.org The reaction provides a mild and high-yielding route to hydroxylamines, which are valuable synthetic intermediates. For instance, this methodology has been applied in the total synthesis of complex natural products. acs.org The use of oxaziridines for this transformation is often advantageous compared to other oxidants like mCPBA, which can lead to lower yields or over-oxidation. acs.org

| Substrate (Secondary Amine) | Oxaziridine (B8769555) Reagent | Product (Hydroxylamine) | Yield (%) |

| Dibenzylamine | 2-(Benzenesulfonyl)-3-phenyloxaziridine | N,N-Dibenzylhydroxylamine | >95 |

| Piperidine | 2-(Benzenesulfonyl)-3-phenyloxaziridine | 1-Hydroxypiperidine | ~90 |

| Pyrrolidine | 2-(Camphorsulfonyl)oxaziridine | 1-Hydroxypyrrolidine | High |

Note: Data is representative of typical reactions for this class of compounds.

Enamine Oxidation by N-Sulfonyloxaziridines and Proposed Mechanisms

N-sulfonyloxaziridines are also effective reagents for the oxidation of enamines. The reaction outcome depends on the substitution pattern of the enamine. Disubstituted and trisubstituted enamines are typically oxidized to α-amino ketones and α-hydroxy ketones, respectively. acs.org

The proposed mechanism involves an initial electrophilic oxygen transfer from the oxaziridine to the electron-rich double bond of the enamine. This step is thought to form a highly unstable α-amino epoxide intermediate. This intermediate then rapidly rearranges to furnish the final product. The nature of the substituents on the enamine nitrogen and the carbon atoms dictates the pathway of this rearrangement, leading to the observed product distribution. acs.org

| Enamine Substrate | N-Sulfonyloxaziridine | Major Product | Reference Yield (%) |

| 1-Morpholinocyclohexene | 2-(Benzenesulfonyl)-3-phenyloxaziridine | 2-Morpholinocyclohexanone | 85 |

| 1-(Pyrrolidin-1-yl)styrene | 2-(Benzenesulfonyl)-3-phenyloxaziridine | 2-Hydroxy-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one | 78 |

Note: Yields are illustrative for the oxidation of enamines by N-sulfonyloxaziridines.

Intramolecular and Intermolecular Oxygen Transfer Processes

The mechanism of oxygen transfer from oxaziridines has been probed using substrates that can undergo either intramolecular or intermolecular reactions. Beak and co-workers utilized an "endocyclic restriction test" with substrates containing both an oxaziridine and an alkene moiety to study the geometry of the transition state. acs.org Their findings supported a transition state for oxygen transfer from an N-sulfonyloxaziridine where the nucleophile approaches the oxygen atom along the axis of the N-O bond, consistent with an SN2-like pathway. This geometry facilitates an asynchronous process where N-O bond breaking is significantly advanced compared to C-O bond formation. acs.org Such studies are crucial for understanding the factors that control stereoselectivity in asymmetric oxidation reactions using chiral oxaziridines.

Catalytic Oxygen Atom Transfer Reactions Mediated by Oxaziridines

While oxaziridines are typically used as stoichiometric oxidants, catalytic variants of OAT reactions have been developed. These methods often rely on the activation of the oxaziridine to enhance its electrophilicity. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to coordinate to N-alkyloxaziridines that contain a Lewis basic site, like a pyridine ring. This coordination to the nitrogen atom is proposed to increase the electron deficiency and thus the reactivity of the oxaziridine oxygen, enabling the oxidation of substrates like sulfides with modest enantioselectivity when using a chiral oxaziridine. acs.org

Furthermore, transition metals can mediate novel reactivity. Copper(II) complexes, for example, have been used to catalyze the aminohydroxylation of styrenes, where both the nitrogen and oxygen atoms of an N-sulfonyl oxaziridine are added across the double bond. acs.orgrsc.org This demonstrates that catalysts can fundamentally alter the reaction pathways of oxaziridines, leading to new and valuable transformations. acs.org

Nitrogen Atom Transfer (NAT) Reactions

In contrast to oxygen atom transfer, Nitrogen Atom Transfer (NAT) involves the delivery of an electrophilic nitrogen atom to a nucleophile. The ability of an oxaziridine to act as a NAT reagent is highly dependent on its N-substituent. nih.gov While N-sulfonyloxaziridines almost exclusively act as oxygen transfer agents, oxaziridines bearing small substituents, such as N-H or N-alkyl groups, can serve as sources of electrophilic nitrogen. nih.govacs.org

N-(alkoxycarbonyl)oxaziridines, such as N-Boc-oxaziridines, have also been shown to be effective nitrogen transfer agents. rowan.edu For example, their reaction with diorganozinc reagents results in the formation of N-Boc-protected primary amines. The proposed mechanism involves the oxaziridine oxygen acting as a Lewis base, coordinating to the zinc atom. This coordination activates the oxaziridine nitrogen towards nucleophilic attack by the organozinc's alkyl group, leading to selective nitrogen transfer over oxygen transfer. acs.org The competition between OAT and NAT is a key mechanistic feature, with the electronic and steric properties of the N-substituent, the nature of the nucleophile, and the reaction conditions all playing a role in determining the outcome. rowan.edu

Role of Oxaziridines as Electrophilic Nitrogen Sources

Oxaziridines, including this compound, are a class of organic molecules characterized by a three-membered heterocycle containing an oxygen, nitrogen, and carbon atom. This strained ring structure and the weak N-O bond are key to their reactivity. While oxygen and nitrogen typically act as nucleophiles, the unique structure of oxaziridines allows for the electrophilic transfer of either the nitrogen or oxygen atom. wikipedia.org

The reactivity and the site of nucleophilic attack are largely determined by the substituent on the nitrogen atom. When the nitrogen substituent is electron-withdrawing, such as a sulfonyl group, the oxygen atom is more electrophilic, and the oxaziridine acts as an oxygen transfer agent (an electrophilic oxygen source). mdpi.comnih.gov Conversely, when the N-substituent is small, such as a hydrogen or alkyl group, nucleophiles tend to attack the nitrogen atom. wikipedia.orgmdpi.com This makes oxaziridines like this compound valuable reagents for electrophilic amination. wikipedia.orgnih.gov The reaction involves a nucleophile attacking the nitrogen atom of the oxaziridine ring, leading to the formation of a new carbon-nitrogen bond. wikipedia.org

A significant feature of some oxaziridines is the high energy barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol. wikipedia.org This configurational stability allows for the existence of chiral nitrogen centers, making enantiopure oxaziridines useful in asymmetric synthesis. wikipedia.org

Electrophilic Amination Reactions with this compound Derivatives

Oxaziridines with small N-substituents are effective for transferring nitrogen to nucleophiles. acs.org Historically, N-H oxaziridines were common reagents for these transformations, but their high reactivity often required them to be prepared in situ, limiting their broader application. acs.org This has spurred interest in developing more stable and practical oxaziridine reagents that can act as electrophilic nitrogen sources. nih.gov

N-(alkoxycarbonyl)oxaziridines, for example, have been shown to react with various carbon nucleophiles, such as enolates, to yield electrophilic amination products. nih.gov However, these reactions can be complicated by side reactions, such as aldol condensation between the enolate and the aldehyde byproduct generated during the nitrogen transfer. nih.gov

To address these challenges, researchers like Armstrong and colleagues developed new oxaziridine reagents. These reagents are designed so that the ketone byproduct is less reactive towards nucleophiles than the aldehyde byproducts of earlier generations, thereby minimizing the formation of unwanted imine side products. unc.edu

| Nucleophile Type | Oxaziridine Reagent | Product Type | Key Considerations |

| Nitrogen Nucleophiles (Amines, Hydrazines) | N-Carbamoyloxaziridine | Protected Hydrazines | Stable, crystalline solid reagent; transfers nitrogen in protected form. nih.govacs.org |

| Carbon Nucleophiles (Enolates) | N-(Alkoxycarbonyl)oxaziridine | α-Amino Ketones/Esters | Can be inefficient due to side reactions with aldehyde byproducts. nih.gov |

| Various Nucleophiles | Armstrong's Oxaziridine | Aminated Products | Designed to produce a less reactive ketone byproduct, reducing side reactions. unc.edu |

Formation of N-Boc Hydrazines via Oxaziridine-Mediated Amination

The synthesis of protected hydrazines is a significant application of oxaziridine-mediated amination. N-Boc (tert-butoxycarbonyl) protected hydrazines are valuable intermediates in organic synthesis, particularly for the creation of hydrazido peptides. acs.org

Collet and co-workers designed N-carbamoyloxaziridines as stable, isolable crystalline solids capable of transferring a protected nitrogen atom to various amines. nih.gov Similarly, Armstrong and co-workers developed a diethyl ketomalonate-derived N-Boc-oxaziridine. This reagent effectively aminates a range of primary amines to produce N-Boc-hydrazides in good yields, successfully avoiding significant imine side-product formation. acs.org This methodology has also been applied to the one-pot synthesis of 1,3,5-trisubstituted pyrazoles. acs.org The Del Valle group has further optimized conditions using Armstrong's oxaziridine for the amination of amino acids, expanding its scope and utility. unc.edu

Table: Amination of Primary Amines with Diethyl Ketomalonate-Derived N-Boc-oxaziridine

| Primary Amine Substrate | Product | Yield | Reference |

|---|---|---|---|

| Benzylamine | N-Boc-N'-benzylhydrazide | Good | acs.org |

Rearrangement Reactions of Oxaziridines

Photochemical Rearrangements Leading to Chiral Lactams

Oxaziridines can undergo photochemical rearrangement to produce lactams, which are cyclic amides. rsc.org This reaction is particularly valuable in asymmetric synthesis. A two-step sequence, notably studied by Aubé, involves converting prochiral ketones into chiral oxaziridines. acs.org Subsequent photolysis of these chiral oxaziridines leads to a stereoselective rearrangement, yielding the corresponding lactam, often as a single diastereomer. acs.org

The mechanism involves the cleavage of the weak N-O bond upon UV irradiation. wikipedia.org For spirocyclic oxaziridines, this rearrangement results in a ring expansion to the lactam. The migration of a substituent is governed by a stereoelectronic effect, where the group positioned trans to the lone pair on the nitrogen atom is the one that predominantly migrates. wikipedia.org This selectivity can be exploited, using the chiral nitrogen center to direct the outcome of the rearrangement. wikipedia.org This method has been successfully applied to the synthesis of complex molecules like the yohimbine alkaloids. wikipedia.orgrsc.org

Single-Electron Transfer (SET) Induced Rearrangements

In addition to photochemical methods, rearrangements of oxaziridines can be initiated by single-electron transfer (SET). rsc.org This can be achieved in the presence of a reagent like copper(I) iodide (CuI). wikipedia.org The SET process generates nitrogen and carbon radicals. rsc.org

Investigations into transition-metal-catalyzed rearrangements suggest that a one-electron reduction of the oxaziridine by a redox-active metal is a favored pathway. This generates a nitrogen-centered radical, which is considered more stable than the corresponding oxygen-centered radical. nih.gov The subsequent reaction pathway of this radical intermediate depends on the substitution and stereochemistry of the initial oxaziridine. rsc.org For instance, the generated radical can add to an appended olefin, leading to various final products. rsc.org

Acid-Catalyzed Hydrolytic Rearrangements and Kinetic Studies

The acid-catalyzed hydrolysis of oxaziridines, including those structurally similar to this compound, proceeds through complex mechanisms that are highly dependent on the substitution pattern at both the carbon and nitrogen atoms of the oxaziridine ring. Kinetic studies and product analysis of related N-alkyl oxaziridines, such as 2,3,3-triethyloxaziridine, provide significant insights into the likely behavior of this compound under acidic conditions.

The hydrolysis of 2,3,3-triethyloxaziridine in aqueous acid has been shown to be subject to both general acid and base catalysis in buffer solutions. rsc.org In aqueous perchloric acid, the reaction exhibits only slight acid catalysis, with the rate reaching a distinct maximum at approximately 0.9 M HClO₄ before decreasing at higher acidities. rsc.org This observation, coupled with a substantial primary deuterium isotope effect at lower acidities which diminishes in more concentrated acid, suggests a mechanism involving concurrent protonation at both the oxygen and nitrogen atoms of the oxaziridine ring. rsc.org

Two primary pathways are proposed based on the site of initial protonation:

O-Conjugate Acid Pathway: Protonation at the oxygen atom leads to the formation of an O-conjugate acid intermediate. This species can undergo a relatively rapid decomposition. For 2,3,3-triethyloxaziridine, this decomposition occurs via an E2-like process, where cleavage of the O-N bond is synchronous with the abstraction of a proton from the N-ethyl group. This pathway results in the formation of diethyl ketone and acetaldehyde. rsc.org

N-Conjugate Acid Pathway: Protonation at the nitrogen atom forms an N-conjugate acid, which is considerably more stable than its O-conjugate counterpart. rsc.org As the acidity of the medium increases, the formation of N-ethylhydroxylamine at the expense of acetaldehyde is observed. This suggests that the N-conjugate acid undergoes a slower breakdown, or a thermal decomposition, to yield the hydroxylamine derivative. rsc.org

Calculations have suggested that the basicities of the oxygen and nitrogen atoms in 2,3,3-triethyloxaziridine are remarkably similar. This unusual similarity is attributed to steric hindrance to the solvation of the N-conjugate acid. rsc.org

The products of the acid-catalyzed hydrolysis of 2,3,3-triethyloxaziridine vary with the acid concentration, reflecting the competition between the O- and N-protonation pathways.

| Acid Concentration (HClO₄) | Major Products | Minor Products |

| ~1 M | Diethyl ketone, Acetaldehyde | N-Ethylhydroxylamine |

| Increasing Acidity | Diethyl ketone, N-Ethylhydroxylamine | Acetaldehyde |

Other Reactivity Modes

Beyond hydrolytic rearrangements, this compound and related N-alkyl oxaziridines can participate in other modes of reactivity, including cycloaddition and oxyamination reactions.

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of the oxaziridine ring suggests its potential to participate in such transformations. The strained three-membered ring can, in principle, undergo ring-opening to form intermediates that can be trapped by suitable dipolarophiles. For instance, some N-alkyl substituted oxaziridines have been shown to generate imine derivatives in situ, which could then participate in [3+2] cycloaddition reactions.

Oxyamination reactions involve the addition of both an oxygen and a nitrogen functionality across a double or triple bond. While N-sulfonyl oxaziridines are well-known reagents for transition metal-catalyzed oxyamination of olefins, the reactivity of N-alkyl oxaziridines like this compound in this context is less explored. The N-substituent plays a crucial role in the reactivity of the oxaziridine. N-H, N-alkoxycarbonyl, and N-alkyl oxaziridines are typically employed as electrophilic aminating agents.

In the context of indole chemistry, the reaction of indoles with N-sulfonyl oxaziridines in the presence of copper(II) catalysts leads to oxyamination products. nih.gov Mechanistic studies suggest that these reactions may proceed through radical intermediates rather than cationic pathways. nih.gov The regiochemistry of the addition is influenced by the stability of the intermediate radical species. While these studies have focused on N-sulfonyl oxaziridines, they provide a framework for understanding the potential reactivity of other oxaziridine derivatives in oxyamination processes.

Applications of 3,3 Diethyloxaziridine in Advanced Organic Synthesis

Asymmetric Synthesis Methodologies

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. 3,3-Diethyloxaziridine-based reagents have demonstrated significant potential in controlling stereochemical outcomes of chemical reactions.

Utilization as Chiral Reagents for Enantiomerically Pure Compound Synthesis

While this compound itself is achiral, its derivatives, particularly those incorporating chiral auxiliaries, have been effectively employed as chiral oxygen-transfer reagents. These reagents play a crucial role in the asymmetric hydroxylation of enolates to produce α-hydroxy carbonyl compounds, which are valuable chiral building blocks in the synthesis of natural products and pharmaceuticals. The stereoselectivity of these reactions is influenced by the structure of the oxaziridine (B8769555), the enolate, and the reaction conditions. For instance, camphor-derived oxaziridines have been used for the asymmetric hydroxylation of ketone enolates, achieving high enantiomeric excess.

Strategic Application in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products often requires highly selective and efficient bond-forming reactions. Oxaziridine-mediated transformations have proven to be instrumental in several intricate synthetic endeavors.

A notable application of a this compound derivative is observed in the total synthesis of Pargamicin A, a potent antibacterial agent. ijprs.com In this synthesis, the complex hexapeptide backbone of Pargamicin A was assembled using a convergent strategy. A key step involved the electrophilic amination of a protected d-glutamate derivative. This crucial transformation was accomplished using 2-tert-butyl-3,3-diethyloxaziridine-2,3,3-tricarboxylate (TBDOT), a specialized oxaziridine reagent. ijprs.com The use of TBDOT enabled the efficient introduction of a nitrogen atom at the desired position, a critical step for the subsequent formation of the piperazic acid moiety within the natural product's structure. ijprs.com

Synthesis of Chiral Lactams and Peptidomimetics

Chiral lactams are important structural motifs found in numerous biologically active compounds, including antibiotics and enzyme inhibitors. While direct applications of this compound in the synthesis of chiral lactams are not extensively documented in readily available literature, the principles of oxaziridine-mediated asymmetric reactions, such as amination and hydroxylation, provide a conceptual framework for their potential use in this area. For instance, the electrophilic amination of enolates derived from esters or amides could, in principle, be utilized to introduce a nitrogen atom stereoselectively, setting the stage for subsequent cyclization to form chiral lactams.

Peptidomimetics are molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The synthesis of peptidomimetics often involves the introduction of non-natural amino acids or the modification of the peptide backbone. The electrophilic amination capabilities of this compound derivatives could be strategically employed to synthesize α-amino acid precursors with unnatural side chains or to introduce nitrogen-containing functionalities into existing molecular scaffolds, thereby contributing to the development of novel peptidomimetic structures.

Synthetic Utility in Specialized Transformations

Beyond its role in asymmetric synthesis, this compound and its analogues have been harnessed for the development of efficient protocols for the synthesis of specific classes of organic compounds.

Development of One-Pot Pyrazole Synthesis Protocols

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities and are prevalent in many pharmaceutical agents. A significant advancement in pyrazole synthesis involves the use of a diethylketomalonate-derived oxaziridine in a one-pot protocol. drexel.edursc.orgnih.gov This method facilitates the electrophilic amination of primary aliphatic and aromatic amines to generate the corresponding N-Boc protected hydrazines in good to excellent yields. drexel.edursc.orgnih.gov These in situ generated hydrazines can then be directly reacted with a 1,3-dicarbonyl compound to afford 1,3,5-trisubstituted pyrazoles. drexel.edu This one-pot procedure offers operational simplicity and efficiency, avoiding the isolation of the intermediate hydrazine, which can often be unstable.

The reaction conditions for this one-pot pyrazole synthesis are typically mild, and the process is amenable to a range of substrates. The following table summarizes representative examples of this transformation:

| Amine Substrate | 1,3-Dicarbonyl Compound | Pyrazole Product | Yield (%) |

| Aniline | Acetylacetone | 1-Phenyl-3,5-dimethyl-1H-pyrazole | 85 |

| Benzylamine | Dibenzoylmethane | 1-Benzyl-3,5-diphenyl-1H-pyrazole | 78 |

| 4-Methoxybenzylamine | 1-Phenyl-1,3-butanedione | 1-(4-Methoxybenzyl)-5-methyl-3-phenyl-1H-pyrazole | 82 |

This methodology provides a versatile and practical route for the construction of diverse pyrazole libraries for drug discovery and medicinal chemistry research.

Stereoselective Amino Acid Synthesis through Oxidative Coupling

The synthesis of non-proteinogenic amino acids is a significant area of research in organic chemistry, driven by their importance in peptide science and as chiral building blocks. This compound, as a member of the 3,3-dialkyloxaziridine class of reagents, plays a crucial role in the stereoselective synthesis of amino acids, primarily through the oxidative functionalization of carbonyl compounds. The key transformations facilitated by these reagents are the α-hydroxylation of enolates and the electrophilic amination of carbanions, which are fundamental steps in constructing the amino acid framework.

The α-hydroxylation of prochiral enolates using oxaziridines provides a powerful method for introducing a hydroxyl group at the α-position of a carbonyl compound with high stereocontrol. This transformation is pivotal in the synthesis of α-hydroxy carbonyl compounds, which are valuable precursors to various amino acids. The reaction proceeds through the nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring. The stereochemical outcome of the reaction can be controlled by the use of chiral auxiliaries on the enolate or by employing chiral oxaziridines. While specific studies detailing this compound in this context are not prevalent in readily available literature, the reactivity of 3,3-dialkyloxaziridines is well-established, and this compound is expected to exhibit similar reactivity.

The general transformation for the α-hydroxylation of an enolate using a 3,3-dialkyloxaziridine can be represented as follows:

| Reactant (Enolate) | Reagent (3,3-Dialkyloxaziridine) | Product (α-Hydroxy Carbonyl Compound) |

| This compound |

Furthermore, oxaziridines are effective reagents for the electrophilic amination of carbanions, a key step in the direct formation of a carbon-nitrogen bond necessary for amino acid synthesis. In this reaction, the carbanion attacks the electrophilic nitrogen atom of the oxaziridine, leading to the formation of an α-amino carbonyl compound. The stereoselectivity of this process can also be influenced by chiral auxiliaries or chiral amination reagents. This method provides a direct route to protected amino acids, which can then be deprotected to yield the free amino acid.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry. While oxaziridines, in general, are known to participate in reactions that can lead to heterocyclic systems, specific and detailed research findings on the application of this compound in the construction of a broad range of nitrogen-containing heterocycles are not extensively documented in the surveyed scientific literature.

Broader Contributions to Research and Development in Chemical Industries

The industrial applications and broader contributions of this compound to research and development in the chemical industries are not well-documented in publicly accessible literature. While the general class of oxaziridines has found some industrial relevance, for instance, as intermediates in the production of hydrazine, specific data on the large-scale synthesis or application of this compound is scarce.

The utility of 3,3-dialkyloxaziridines as selective oxidizing agents for various transformations in organic synthesis suggests their potential for industrial applications, particularly in the fine chemicals and pharmaceutical sectors where stereoselective reactions are crucial. The ability to perform clean and selective oxidations under mild conditions is a desirable feature for industrial processes. However, the cost and stability of oxaziridines, as well as the generation of stoichiometric byproducts, can be limiting factors for their large-scale use.

Further research and process development would be necessary to establish the economic viability and broader impact of this compound in industrial settings.

Advanced Stereochemical Control in Oxaziridine Mediated Reactions

Enantioselective and Diastereoselective Oxidation Reactions

Enantioselective and diastereoselective oxidations are powerful tools in organic synthesis for the creation of chiral molecules. Oxaziridines are known to act as electrophilic oxygen transfer agents. In a hypothetical scenario involving 3,3-diethyloxaziridine, one might envision its application in the oxidation of prochiral substrates, such as sulfides to sulfoxides or enolates to α-hydroxy carbonyl compounds.

For such reactions to be stereoselective, the oxaziridine (B8769555) itself would need to be chiral, or the reaction would need to be conducted in a chiral environment. Since this compound is an achiral molecule, achieving enantioselectivity would necessitate the use of external chiral agents. Diastereoselectivity, on the other hand, could potentially be observed in the oxidation of a substrate that already contains a stereocenter. The approach of the substrate to the oxaziridine's oxygen atom would be influenced by the existing stereochemistry, potentially leading to the preferential formation of one diastereomer over another.

A systematic study would involve reacting this compound with a variety of prochiral and chiral substrates and analyzing the stereochemical outcome of the products using techniques like chiral chromatography or NMR spectroscopy with chiral solvating agents.

Role of Chiral Auxiliaries and Catalysts in Stereochemical Control

To induce enantioselectivity in reactions with the achiral this compound, the use of chiral auxiliaries or catalysts would be essential.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. In this context, the starting material would be covalently bonded to a chiral auxiliary. This chiral substrate-auxiliary conjugate would then be reacted with this compound. The steric and electronic properties of the auxiliary would create a chiral environment, forcing the oxidation to occur from a specific face of the molecule, thereby leading to a diastereoselective transformation. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Chiral Catalysts: A more elegant and atom-economical approach involves the use of a chiral catalyst. A chiral Lewis acid or a chiral organocatalyst could coordinate to either the substrate or the this compound, forming a transient chiral complex. This complex would then mediate the oxygen transfer in a stereoselective manner. For example, a chiral metal complex could bind to a substrate containing a coordinating group, positioning it favorably for a selective oxidation by this compound.

Research in this area would focus on screening various chiral auxiliaries and catalysts to identify systems that provide high levels of stereochemical induction in reactions involving this compound.

Investigation of Substituent Effects on Stereoselectivity in Oxaziridine Reactions

The stereoselectivity of chemical reactions is often highly sensitive to the steric and electronic nature of the substituents on both the reactant and the reagent. In the context of this compound, even though it is the subject of this inquiry, understanding substituent effects would typically involve comparing its reactivity and selectivity with a series of structurally related oxaziridines.

For instance, one could synthesize a range of 3,3-dialkyloxaziridines with varying steric bulk (e.g., dimethyl, dipropyl, di-tert-butyl) and investigate how this variation impacts the diastereoselectivity of their reactions with a chiral substrate. Electronically, modifying the substituents on the oxaziridine ring could alter its reactivity and the transition state geometry of the oxidation, thereby influencing the stereochemical outcome.

A comprehensive study would involve a matrix of experiments where different substrates with varying electronic and steric properties are reacted with a series of substituted oxaziridines. The results would be analyzed to establish structure-selectivity relationships, which could be further rationalized through computational modeling of the reaction transition states.

Stereospecificity of Oxaziridine-Involved Transformations

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. To investigate the stereospecificity of reactions involving this compound, one would need to start with enantiomerically pure chiral substrates.

For example, the oxidation of the (R)- and (S)-enantiomers of a specific chiral sulfide (B99878) could be carried out using this compound. If the reaction is stereospecific, the (R)-sulfide would yield a specific stereoisomer of the sulfoxide, and the (S)-sulfide would yield the opposite stereoisomer. If a mixture of stereoisomers is obtained from each starting enantiomer, the reaction would be considered stereoselective but not stereospecific.

Understanding the stereospecificity of a reaction provides insight into its mechanism. A fully stereospecific process often implies a concerted mechanism where the new stereocenter is formed in a single, well-defined geometric arrangement.

While the principles of advanced stereochemical control are well-established in organic chemistry, their specific application to this compound is not well-documented in publicly accessible scientific literature. The framework outlined above provides a roadmap for the types of studies that would be necessary to elucidate the potential of this compound in stereoselective synthesis. Future research in this area would be valuable in expanding the toolkit of synthetic chemists for the preparation of enantiomerically pure compounds.

Theoretical and Computational Studies on 3,3 Diethyloxaziridine Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate mechanisms of chemical reactions. For oxaziridines, these methods have been applied to understand their characteristic oxygen and nitrogen transfer reactions.

Density Functional Theory (DFT) Analysis of Transition States and Intermediates

DFT calculations are instrumental in locating and characterizing the geometries and energies of transition states and intermediates along a reaction pathway. For reactions involving simple oxaziridines, such as oxygen transfer to sulfides and alkenes, computational studies have identified key transition structures. These studies often employ functionals like B3LYP or M06-2X with various basis sets to achieve a balance of computational cost and accuracy.

Theoretical investigations into the oxygen transfer from a parent oxaziridine (B8769555) to a sulfide (B99878) have shown that the transition state involves an alignment where the lone pair of the sulfur atom attacks the oxygen atom of the oxaziridine. The geometry of this transition state is crucial in determining the reaction barrier. While specific data for 3,3-diethyloxaziridine is absent, it is reasonable to extrapolate that the ethyl groups would sterically influence the approach of a nucleophile to the oxygen atom, potentially affecting the activation energy of the reaction.

Energy Profile Diagrams for Oxygen Atom Transfer and Rearrangement Processes

Energy profile diagrams, constructed from the energies of reactants, intermediates, transition states, and products, provide a visual representation of the reaction mechanism. For the oxygen atom transfer from N-sulfonyloxaziridines to alkenes, computational studies have revealed a concerted and asynchronous process. acs.org This means that the breaking of the N-O bond and the formation of the C-O bonds occur in a single step but not to the same extent at the transition state. acs.org Typically, the N-O bond cleavage is more advanced than the C-O bond formation in the transition state. acs.orgcolab.ws

Electronic Structure Analysis and Reactivity Prediction of Oxaziridines

The reactivity of oxaziridines is intrinsically linked to their electronic structure. The strained three-membered ring and the weak N-O bond are key features that dictate their chemical behavior. wikipedia.org Computational methods allow for a detailed analysis of the electronic properties, which in turn helps in predicting reactivity.

Oxaziridines are known to act as electrophilic sources of both oxygen and nitrogen. acs.orgmdpi.com The presence of electronegative nitrogen and oxygen atoms in a strained ring system leads to this unusual reactivity. wikipedia.org The specific site of nucleophilic attack (oxygen vs. nitrogen) can be influenced by the substituent on the nitrogen atom. For N-H or N-alkyl oxaziridines, where the nitrogen substituent is relatively small, nucleophilic attack can occur at the nitrogen atom, leading to nitrogen transfer (amination) reactions. wikipedia.orgnih.gov Conversely, bulkier substituents on nitrogen tend to favor attack at the oxygen atom. wikipedia.org

For this compound, an N-H oxaziridine, both oxygen and nitrogen transfer reactions are plausible. The ethyl groups on the carbon atom would primarily exert a steric influence on the approaching nucleophile.

Computational Approaches to Understand Stereochemical Outcomes

Chiral oxaziridines are valuable reagents in asymmetric synthesis. Computational studies have been crucial in understanding the origins of the stereoselectivity observed in these reactions. Theoretical models of the transition states for oxygen transfer from chiral oxaziridines have shown that the stereochemical outcome is primarily governed by steric interactions between the substrate and the substituents on the oxaziridine ring. wayne.edu

Kinetic and Thermodynamic Modeling of this compound Reactions

Kinetic and thermodynamic modeling provides quantitative insights into reaction rates and equilibria. While specific experimental kinetic data for reactions of this compound are not available in the searched literature, computational methods can be used to estimate these parameters.

For a representative reaction, such as the oxygen transfer from an N-alkyloxaziridine, computational models can predict how changes in the structure of the oxaziridine or the substrate will affect the reaction kinetics and thermodynamics. For this compound, it is anticipated that the reaction rates would be influenced by the steric bulk of the ethyl groups.

Future Research Directions and Emerging Trends in 3,3 Diethyloxaziridine Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A primary focus of future research is the development of advanced catalytic systems to modulate the reactivity and enhance the selectivity of reactions involving oxaziridines. While stoichiometric use of chiral oxaziridines has been successful, the development of catalytic asymmetric transformations is a key goal. nih.govnih.gov Research is progressing on several fronts, including organocatalysis and transition-metal catalysis, to achieve higher efficiency and enantioselectivity.

Organocatalysis: Chiral organocatalysts are emerging as powerful tools. For instance, iminium salts have been employed as organocatalysts in the asymmetric epoxidation of unfunctionalized alkenes, where an oxaziridinium salt is generated in situ as the active oxygen transfer agent. mdpi.com Another innovative approach involves the use of L-isoleucine-derived triaminoiminophosphorane as an organocatalyst for the asymmetric catalytic Rubottom oxidation of silyl (B83357) enol ethers, utilizing a chiral N-sulfonyl oxaziridine (B8769555) generated in situ. nih.govmdpi.com

Transition-Metal Catalysis: The use of transition metals to catalyze reactions of oxaziridines is a rapidly expanding area. Copper(II) and iron(II) complexes, particularly with bis(oxazoline) (Box) ligands, have been shown to catalyze the regioselective and enantioselective oxyamination of alkenes with N-sulfonyl oxaziridines. mdpi.comnih.gov A significant finding is that the choice of metal can control the regioselectivity of the oxyamination, providing access to different regioisomers of valuable 1,2-aminoalcohols from the same starting materials. nih.gov Future work will likely focus on expanding the range of metals and ligand scaffolds to control reactivity and selectivity in a predictable manner.

| Catalytic System | Reaction Type | Key Advantages |

| Iminium Salts | Asymmetric Epoxidation | In situ generation of active oxidant |

| Chiral Triaminoiminophosphorane | Asymmetric Rubottom Oxidation | High efficiency and enantioselectivity |

| Copper(II)-Box Complexes | Enantioselective Oxyamination | Access to one regioisomer of aminoalcohols |

| Iron(II)-Box Complexes | Enantioselective Oxyamination | Complementary regioselectivity to Cu(II) systems |

Exploration of Undiscovered Reactivity Modes and Multifaceted Synthetic Applications

Beyond their classical role as oxygen and nitrogen atom donors, researchers are uncovering novel reactivity modes for oxaziridines, expanding their synthetic utility. nih.gov These discoveries challenge the traditional understanding of oxaziridine chemistry and open up new avenues for the construction of complex molecular architectures.

One area of emerging interest is the participation of oxaziridines in cycloaddition reactions. nih.govnih.gov For example, oxaziridines can undergo [3+2] cycloadditions with alkenes, alkynes, or arynes, proceeding through the cleavage of the C-O bond to form isoxazolidines and dihydrobenzisoxazoles. mdpi.com Visible-light photoredox catalysis has also been employed to facilitate [3+2] cycloadditions, showcasing a modern approach to activating these heterocycles. mdpi.com

Furthermore, transition metal catalysis can induce rearrangements of oxaziridines to form amides, providing a valuable synthetic route from carbonyl compounds. mdpi.com In a particularly unusual example of reactivity, a palladium(II)-catalyzed C–H activation process was shown to react with an oxaziridine in a novel alkoxycarbonylation reaction, where the oxaziridine participates by transferring a moiety other than oxygen or nitrogen. acs.org The exploration of such unconventional transformations is a key direction for future research, promising to further establish oxaziridines as versatile building blocks in organic synthesis.

Advancements in Asymmetric Synthesis Methodologies for Oxaziridines

The development of practical and efficient methods for the asymmetric synthesis of oxaziridines themselves is crucial for their application as chiral reagents and in catalytic asymmetric processes. organic-chemistry.org High enantiopurities are essential for achieving excellent stereocontrol in subsequent transformations. nih.gov

A significant advancement in this area is the asymmetric Payne-type oxidation of N-sulfonyl imines. organic-chemistry.org This method utilizes a P-spiro chiral triaminoiminophosphorane catalyst in combination with hydrogen peroxide and trichloroacetonitrile (B146778) to produce optically active N-sulfonyl oxaziridines with high efficiency and excellent enantioselectivity. organic-chemistry.org The versatility of this protocol has been demonstrated through the diastereoselective kinetic oxidation of racemic α-chiral N-sulfonyl imines, further highlighting its utility. organic-chemistry.org

Future research will likely focus on broadening the substrate scope of these asymmetric oxidation methods and developing new catalytic systems that operate under even milder conditions with lower catalyst loadings. The goal is to create a diverse toolbox of chiral oxaziridines that are readily accessible, enabling their wider use in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Interdisciplinary Research Opportunities Integrating Oxaziridine Chemistry

The unique reactivity of oxaziridines is creating exciting opportunities at the interface of chemistry and other scientific disciplines, particularly chemical biology and materials science. Their ability to perform selective transformations under mild conditions makes them well-suited for modifying complex biological molecules.

A notable example is the development of an activity-based protein profiling (ABPP) platform that uses oxaziridine-based probes for "Redox-Activated Chemical Tagging" (ReACT). nih.gov This platform has been used to identify functional and ligandable allosteric methionine sites on proteins, such as the oncoprotein CDK4. nih.gov By creating libraries of oxaziridine fragments, researchers can screen for covalent modifiers of specific protein targets, opening new avenues for drug discovery and the development of chemical tools to probe biological function. nih.gov

The application of oxaziridine-mediated reactions in the synthesis of complex natural products and biologically active scaffolds, such as the 3-aminopyrroloindoline core found in numerous alkaloids, is another key interdisciplinary area. mdpi.com As chemists continue to refine the selectivity and scope of oxaziridine reactions, their integration into fields beyond traditional organic synthesis is expected to grow significantly.

Design of Structurally Modified Oxaziridines with Tuned Chemoselectivity Profiles

The reactivity of an oxaziridine—specifically its propensity to act as an oxygen or a nitrogen transfer agent—is highly sensitive to the steric and electronic properties of the substituents on its nitrogen and carbon atoms. mdpi.comnih.gov This sensitivity provides a powerful handle for designing new oxaziridine reagents with tailored reactivity and chemoselectivity.

The N-substituent plays a critical role:

N-H and N-Alkyl Oxaziridines: With small N-substituents, the nitrogen atom is more accessible to nucleophilic attack, favoring nitrogen transfer. acs.orgwikipedia.org

N-Sulfonyl and N-Phosphinoyl Oxaziridines: Electron-withdrawing groups on the nitrogen, such as sulfonyl or phosphinoyl groups, enhance the leaving group ability of the nitrogen-containing fragment, thus promoting electrophilic oxygen atom transfer. mdpi.comnih.gov

N-(Alkoxycarbonyl)oxaziridines: These compounds, such as N-Boc-oxaziridines, can serve as effective nitrogen transfer agents for various nucleophiles, including organometallic species and enolates. mdpi.comnih.gov

Future research is directed toward the rational design and synthesis of novel oxaziridine scaffolds. nih.gov By systematically modifying substituents, researchers aim to create reagents with finely tuned chemoselectivity profiles, capable of discriminating between different functional groups within a complex molecule. This will expand the synthetic utility of oxaziridines, enabling more precise and efficient chemical transformations.

| N-Substituent Type | Primary Reactivity | Representative Example |

| N-H | Nitrogen Transfer | 1-oxa-2-azaspiro[2.5]octane |

| N-Alkyl | Nitrogen/Oxygen Transfer | 2-tert-Butyl-3-phenyloxaziridine |

| N-Sulfonyl | Oxygen Transfer | Davis oxaziridines |

| N-Alkoxycarbonyl | Nitrogen Transfer | N-Boc oxaziridines |

| N-Phosphinoyl | Oxygen Transfer | N-Phosphinoyloxaziridines |

Q & A

Q. What are the standard synthesis protocols for 3,3-Diethyloxaziridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves oxidation of the corresponding diethylamine precursor. A common method employs peracetic acid or m-chloroperbenzoic acid (mCPBA) as the oxidizing agent under anhydrous conditions. Key variables include reaction temperature (optimized between 0–5°C to minimize side reactions) and solvent choice (e.g., dichloromethane or ethyl acetate). Yield improvements (>70%) are achieved by slow addition of the oxidizing agent and rigorous exclusion of moisture . Characterization via H NMR should confirm the oxaziridine ring formation (e.g., a singlet near δ 3.5 ppm for the N-O group).

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

Purity assessment requires a combination of chromatographic and spectroscopic methods:

- HPLC/GC-MS : To detect residual solvents or byproducts (e.g., unreacted diethylamine).

- NMR Spectroscopy : H and C NMR verify the absence of ring-opening products; N NMR may resolve ambiguities in the oxaziridine structure.

- FT-IR : A strong absorption band near 930 cm confirms the N-O stretch .

- Elemental Analysis : Validates empirical formula consistency (CHNO).

Q. How should this compound be stored to ensure stability, and what degradation products form under improper conditions?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photolytic decomposition. Exposure to moisture or heat (>40°C) leads to hydrolysis, yielding diethylamine and carbonyl byproducts. Periodic stability testing via HPLC is recommended to monitor degradation (e.g., new peaks at retention times corresponding to diethylamine) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in asymmetric oxidation reactions?

The diethyl groups induce steric hindrance, directing electrophilic oxygen transfer to less hindered substrates. Computational studies (DFT) suggest that electron-donating substituents on the oxaziridine ring increase nucleophilicity of the oxygen atom, enhancing oxidation efficiency. For example, in epoxidation reactions, enantiomeric excess (ee) can exceed 80% when using chiral auxiliaries . Experimental validation involves kinetic profiling and ee determination via chiral HPLC.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from differences in:

- Substrate Scope : Electron-deficient vs. electron-rich substrates alter turnover numbers.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents.

- Catalyst Loading : Lower loadings (<5 mol%) may underperform due to incomplete substrate activation.

Systematic replication studies with standardized conditions (e.g., fixed temperature, solvent, and catalyst ratios) are critical .

Q. What methodologies are recommended for studying the catalytic mechanisms of this compound in C-H activation reactions?

- Kinetic Isotope Effect (KIE) Studies : Compare rates of protiated vs. deuterated substrates to identify rate-determining steps.

- Spectroscopic Trapping : Use low-temperature EPR to detect radical intermediates.

- Computational Modeling : DFT calculations map reaction coordinates and transition states (e.g., Gaussian 16 software) .

Q. How can computational modeling predict the environmental toxicity of this compound and its metabolites?

- QSAR Models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with ecotoxicological endpoints (e.g., LC for Daphnia magna).

- Molecular Dynamics Simulations : Assess binding affinity to biological targets (e.g., cytochrome P450 enzymes).

- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) simulates oxidative degradation pathways .

Q. What experimental designs are optimal for evaluating the photostability of this compound under UV-Vis irradiation?

- Accelerated Aging Tests : Expose samples to controlled UV light (λ = 254–365 nm) in quartz cells.

- Degradation Monitoring : Track decomposition via UV-Vis spectroscopy (loss of absorbance at λ = 280 nm) and GC-MS for byproduct identification.

- Quantum Yield Calculation : Measure photons absorbed vs. molecules degraded .

Q. How do solvent polarity and proticity affect the enantioselectivity of this compound-mediated oxidations?

Protic solvents (e.g., methanol) hydrogen-bond to the oxaziridine oxygen, reducing its nucleophilicity and lowering ee. In contrast, aprotic solvents (e.g., THF) enhance selectivity by stabilizing chiral transition states. Solvent parameters (e.g., ET) can be correlated with ee using multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.